Product packaging for (6-Aminopyrazin-2-yl)methanol(Cat. No.:CAS No. 72788-90-0)

(6-Aminopyrazin-2-yl)methanol

Cat. No.: B3281067
CAS No.: 72788-90-0
M. Wt: 125.13 g/mol
InChI Key: YVRWLNGYPXRSLG-UHFFFAOYSA-N
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Description

(6-Aminopyrazin-2-yl)methanol is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . It is characterized by a pyrazine ring, a heterocyclic aromatic structure known for its relevance in pharmaceutical and materials science research . Pyrazine derivatives, in general, are of significant interest in medicinal chemistry and are found in marketed drugs, particularly in the fields of anti-tumor and anti-infective agents . The compound's structure, featuring both an amino and a hydroxymethyl functional group, makes it a versatile building block or intermediate for the synthesis of more complex molecules . Researchers can utilize this compound in various applications, including the development of new molecular sensors and other sophisticated organic compounds . As a key intermediate, it holds value for chemists working in drug discovery and the development of novel materials. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It must be handled by qualified laboratory personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B3281067 (6-Aminopyrazin-2-yl)methanol CAS No. 72788-90-0

Properties

IUPAC Name

(6-aminopyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRWLNGYPXRSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72788-90-0
Record name (6-aminopyrazin-2-yl)methanol
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Chemical Transformations and Derivatization Strategies of 6 Aminopyrazin 2 Yl Methanol

Reactivity of the Amino Group: Amination, Acylation, and Condensation Reactions

The primary amino group on the pyrazine (B50134) ring is a key site for nucleophilic reactions, readily participating in amination, acylation, and condensation reactions. These transformations are fundamental for introducing a variety of substituents and building complex molecular frameworks.

Formation of Amides, Ureas, and Thioureas

The amino group of (6-Aminopyrazin-2-yl)methanol can be readily acylated to form amides. This classic transformation is typically achieved by reacting the parent molecule with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are crucial for creating peptidomimetics and other biologically relevant scaffolds. The synthesis of N-pyridinylamides, for instance, has been efficiently achieved through bimetallic organic-catalyzed oxidative amidation. researchgate.net

Furthermore, the amino group can react with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. These functional groups are prevalent in pharmacologically active compounds due to their ability to form strong hydrogen bonds with biological targets. researchgate.netnih.gov The synthesis of ureas can also be achieved through innovative, more environmentally friendly methods, such as the dehydrogenative coupling of methanol (B129727) and amines using iron or ruthenium-based catalysts, which produces hydrogen gas as the only byproduct. rsc.orgresearchgate.netrsc.org

Table 1: Examples of Amide, Urea, and Thiourea Formation Reactions

Reactant 1 Reactant 2 Product Type Catalyst/Conditions
This compound Acyl Chloride Amide Base (e.g., NEt3)
This compound Isocyanate Urea Varies
This compound Isothiocyanate Thiourea Varies
This compound Methanol Urea Iron or Ruthenium Catalyst

Imine (Schiff Base) Formation and Subsequent Reactions

Condensation of the amino group with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. ijfmr.comekb.eg This reversible reaction, often catalyzed by acid or base, is a cornerstone of dynamic combinatorial chemistry. ijfmr.commediresonline.org The synthesis of Schiff bases can be carried out using various methods, including conventional heating, microwave irradiation, and ultrasonic conditions. mediresonline.orgresearchgate.net Methanol is a common solvent for these reactions. mediresonline.orgresearchgate.net The resulting imine bond can be subsequently reduced to a stable secondary amine, providing a versatile method for N-alkylation.

Reactivity of the Hydroxyl Group: Esterification and Etherification Reactions

The primary hydroxyl group of the methanol moiety offers another site for derivatization through esterification and etherification reactions.

Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, can be employed to introduce various ester functionalities. researchgate.net Alternatively, reaction with acyl chlorides or anhydrides under basic conditions provides a rapid and efficient route to esters. The esterification of amino acids to their corresponding methyl esters can be achieved at room temperature using methanol in the presence of trimethylchlorosilane. nih.gov

Etherification, the formation of an ether linkage, can be accomplished under various conditions. For instance, a chemoselective method for converting benzyl alcohols to their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol or ethanol. organic-chemistry.org This reaction proceeds via a carbocation intermediate and selectively targets benzylic hydroxyls. organic-chemistry.org

Oxidation and Reduction Pathways of the Methanol Moiety

The hydroxymethyl group is susceptible to both oxidation and reduction, offering pathways to other important functional groups. Mild oxidation can convert the primary alcohol to an aldehyde, which can then participate in further reactions such as reductive amination or Wittig reactions. More vigorous oxidation can yield the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.

Conversely, while the methanol moiety itself is already in a reduced state, derivatives of the parent compound can undergo reduction. For example, the reduction of a corresponding ester or aldehyde would yield the primary alcohol. A general method for the synthesis of 2-amino-4-pyridinemethanol involves the reduction of methyl 2-aminoisonicotinate using lithium aluminum hydride in tetrahydrofuran (B95107). chemicalbook.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring, being an electron-deficient heterocycle, exhibits distinct reactivity towards aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. researchgate.netwikipedia.org However, the presence of the activating amino group can facilitate electrophilic substitution at positions ortho and para to it. wikipedia.org Reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions, providing routes to further functionalized pyrazine derivatives. wikipedia.org

Conversely, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This is particularly true for positions ortho and para to the ring nitrogens. stackexchange.comyoutube.com Halogenated pyrazine derivatives readily undergo substitution with various nucleophiles, including amines, alkoxides, and thiolates, offering a powerful tool for introducing diverse substituents onto the heterocyclic core. wikipedia.orgnih.gov

Advanced Coupling Reactions Involving this compound

Modern cross-coupling reactions have become indispensable tools for the synthesis of complex molecules. This compound and its derivatives can participate in a variety of these transformations.

For instance, halogenated derivatives of this compound can serve as substrates in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate biaryl and N-aryl structures. smolecule.com Nickel-catalyzed direct coupling of alkynes and methanol has also been shown to produce allylic alcohols. semanticscholar.org

Complex Molecule Construction Utilizing this compound as a Building Block

The dual functionality of this compound makes it a valuable synthon for the assembly of intricate molecular frameworks. The amino group can act as a nucleophile or a directing group in cyclization reactions, while the methanol moiety can be readily oxidized or converted into other functional groups to facilitate further transformations. This versatility allows for the integration of the pyrazine core into larger, polycyclic structures with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Heterocyclic Systems

The aminopyrazine core of this compound is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pteridines. These bicyclic structures are of significant interest due to their prevalence in biologically active molecules.

One of the most common methods for the construction of the imidazo[1,2-a]pyrazine (B1224502) scaffold is the reaction of a 2-aminopyrazine derivative with an α-haloketone in a process known as the Tchichibabin reaction. In the case of this compound, the amino group acts as the nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization to form the fused imidazole ring. The hydroxymethyl group on the pyrazine ring can be retained or modified in the final product, offering a handle for further derivatization.

Pteridines, another important class of fused heterocycles, can also be synthesized from aminopyrazine precursors. A general approach involves the condensation of a 2,3-diaminopyrazine with a 1,2-dicarbonyl compound. While this compound itself is not a 2,3-diamine, it can be chemically modified to introduce an additional amino group or a functional group that can be converted to an amino group, thus enabling its use in pteridine synthesis. The reactivity of the amino group in this compound allows for various synthetic manipulations to access the necessary precursors for these complex heterocyclic systems.

Fused Heterocyclic SystemGeneral Synthetic ApproachRole of this compound
Imidazo[1,2-a]pyrazinesReaction of a 2-aminopyrazine with an α-haloketone (Tchichibabin reaction)The amino group acts as a nucleophile for the initial condensation and subsequent cyclization.
PteridinesCondensation of a 2,3-diaminopyrazine with a 1,2-dicarbonyl compoundCan be chemically modified to introduce a second amino group, serving as a precursor for the diamine intermediate.

Integration into Advanced Organic Materials Precursors

The unique electronic properties of the pyrazine ring, combined with the functional handles provided by the amino and methanol groups, make this compound an attractive building block for the synthesis of precursors for advanced organic materials. The electron-deficient nature of the pyrazine ring can be exploited in the design of materials with specific electronic or photophysical properties.

The amino group can be utilized as a site for polymerization or for the attachment of chromophoric or electroactive moieties. For instance, it can undergo condensation reactions with aldehydes or acid chlorides to form polymers or larger conjugated systems. The resulting materials may find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

The hydroxymethyl group offers another point of modification. It can be esterified or etherified to introduce different side chains, which can be used to tune the solubility, processability, and solid-state packing of the resulting materials. The ability to tailor these properties is crucial for the fabrication of high-performance organic electronic devices. The derivatization of the methanol group can also be used to attach the pyrazine unit to a polymer backbone or a surface.

Application AreaDerivatization StrategyPotential Function
Organic ElectronicsPolymerization via the amino group; attachment of electroactive units.Formation of conductive or semi-conductive polymers; tuning of electronic properties.
Functional PolymersEsterification or etherification of the hydroxymethyl group.Modification of solubility, processability, and thermal properties of the polymer.
Supramolecular ChemistryFormation of hydrogen-bonded networks via amino and hydroxyl groups.Self-assembly of ordered structures with specific functionalities.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6 Aminopyrazin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the specific structure of an organic molecule like (6-Aminopyrazin-2-yl)methanol. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

One-dimensional (1D) NMR spectra provide initial information about the different types of protons and carbons in the molecule.

¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for the two protons on the pyrazine (B50134) ring, the methylene protons (-CH₂-), the alcohol proton (-OH), and the amine protons (-NH₂). The integration of these signals would confirm the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the pyrazine ring and the electronegative oxygen and nitrogen atoms.

¹³C NMR: A ¹³C NMR spectrum would display signals for each of the five carbon atoms in the molecule: three from the pyrazine ring, one from the methylene group, and one associated with the amino-substituted position. The chemical shifts would provide evidence for their electronic environments.

To achieve unambiguous assignment, two-dimensional (2D) NMR experiments would be essential.

2D NMR experiments reveal correlations between nuclei, allowing for the definitive assignment of the 1D spectra and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would help identify which protons are adjacent on the pyrazine ring and confirm the connectivity between the methylene protons and the alcohol proton (if coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton assignments to their corresponding carbon atoms in the pyrazine ring and the methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can help to confirm the substitution pattern on the pyrazine ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the exact molecular weight and formula of a compound and to gain structural information by analyzing how it breaks apart.

HRMS would be used to determine the precise mass of this compound. This high-accuracy measurement allows for the calculation of its elemental composition, confirming the molecular formula as C₅H₇N₃O. Predicted data suggests the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 126.06619.

In an MS/MS experiment, the molecular ion (or a protonated version) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of water (H₂O), formaldehyde (CH₂O), or hydrogen cyanide (HCN) from the pyrazine ring, providing clues to its structure.

To improve the ionization efficiency and chromatographic separation of polar molecules like this compound, derivatization strategies are often employed. The primary amine group (-NH₂) is a common target for such modifications. Reagents could be used to introduce a group that is more easily ionized or that imparts better chromatographic properties, thereby enhancing the sensitivity and reliability of the mass spectrometric analysis.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Functional Group Identification: The IR and Raman spectra are expected to display characteristic absorption and scattering bands corresponding to specific functional groups. The high molecular specificity of these techniques allows for a detailed "fingerprint" of the compound.

O-H and N-H Stretching: The high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) would feature prominent bands from the O-H stretching of the alcohol and the N-H stretching of the primary amine. The O-H stretch usually appears as a broad band due to hydrogen bonding, while the primary amine should exhibit two sharp peaks corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazine ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methylene (-CH2) group would appear just below 3000 cm⁻¹.

Ring Vibrations: The pyrazine ring would give rise to a series of complex bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. These are often strong and sharp in both IR and Raman spectra.

Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a wealth of information, including N-H scissoring (around 1600 cm⁻¹), C-H bending of the methylene group (around 1450 cm⁻¹), and C-O stretching of the alcohol group (typically in the 1000-1200 cm⁻¹ range).

Raman spectroscopy is particularly effective for analyzing the non-polar bonds and symmetric vibrations of the pyrazine ring, complementing the information obtained from IR spectroscopy, which is more sensitive to polar bonds like C=O, O-H, and N-H.

Conformational Analysis: The precise frequencies and intensities of the vibrational bands, particularly in the fingerprint region, are sensitive to the molecule's conformation. Analysis of the rotational possibilities around the C-C bond (connecting the ring to the methanol (B129727) group) and the C-O bond can be aided by computational methods, such as Density Functional Theory (DFT). By comparing theoretically predicted spectra for different stable conformers with experimental data, the predominant conformation in a given state (gas, liquid, or solid) can be determined. Intramolecular hydrogen bonding between the hydroxyl proton and a nitrogen atom on the pyrazine ring could significantly influence the conformational preference and would be detectable through shifts in the O-H stretching frequency.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Asymmetric N-H StretchPrimary Amine3400 - 3500Medium-StrongWeak
Symmetric N-H StretchPrimary Amine3300 - 3400Medium-StrongWeak
O-H StretchAlcohol (H-bonded)3200 - 3500Strong, BroadWeak
Aromatic C-H StretchPyrazine Ring3010 - 3100MediumMedium
Aliphatic C-H StretchMethylene (-CH2)2850 - 2960MediumMedium
N-H ScissoringPrimary Amine1590 - 1650Medium-StrongWeak
C=C / C=N StretchPyrazine Ring1400 - 1600StrongStrong
CH2 ScissoringMethylene (-CH2)1440 - 1470MediumMedium
C-O StretchPrimary Alcohol1000 - 1200StrongWeak
Ring BreathingPyrazine Ring700 - 900MediumStrong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural model of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.

Solid-State Structural Determination: A single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule in the solid state. The data would confirm the planarity of the pyrazine ring and establish the precise geometry of the aminomethanol substituent. The resulting electron density map allows for the localization of every atom, including hydrogens, providing a complete picture of the molecular structure. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined, defining the fundamental repeating unit of the crystal lattice.

Intermolecular Interaction Analysis: The crystal structure elucidates the network of intermolecular forces that govern the packing of molecules in the crystal. For this compound, hydrogen bonding is expected to be the dominant intermolecular interaction. The primary amine and hydroxyl groups are excellent hydrogen bond donors, while the pyrazine ring nitrogen atoms and the amine nitrogen are potential acceptors.

Analysis of the crystal packing would likely reveal extensive hydrogen-bonding networks. For instance, O-H···N (hydroxyl to pyrazine nitrogen), N-H···N (amine to pyrazine nitrogen), or N-H···O (amine to hydroxyl oxygen) interactions could form chains, sheets, or more complex three-dimensional architectures. These interactions dictate the material's bulk properties, such as melting point and solubility. The precise distances and angles of these hydrogen bonds would be quantified, offering deep insight into the energetics of the crystal lattice.

Interactive Data Table: Key Parameters from a Hypothetical X-ray Crystallography Study

Parameter Information Provided Expected Significance for this compound
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Defines the symmetry of the unit cell.
Space GroupThe set of symmetry operations describing the arrangement of molecules.Reveals the specific symmetry elements present in the crystal packing.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Defines the size and shape of the fundamental building block of the crystal.
Bond Lengths (Å)The precise distances between bonded atoms.Confirms expected values for C-C, C-N, C-O, N-H, and O-H bonds.
Bond Angles (°)The angles formed between three connected atoms.Defines the geometry around each atom, confirming sp² and sp³ hybridization.
Torsional Angles (°)The dihedral angles describing rotation around bonds.Reveals the specific solid-state conformation of the methanol substituent relative to the ring.
Hydrogen Bond GeometryDistances (e.g., D-H···A) and angles of hydrogen bonds.Quantifies the strong intermolecular forces, identifying primary packing motifs.

Computational and Theoretical Investigations of 6 Aminopyrazin 2 Yl Methanol

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl and amino groups in (6-Aminopyrazin-2-yl)methanol gives rise to different spatial arrangements, known as conformers. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

The rotation around the C-C bond connecting the pyrazine (B50134) ring to the methanol (B129727) group and the C-N bond of the amino group are the primary sources of conformational isomerism in this compound. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of these rotating groups, can identify the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

Computational studies on similar substituted heterocyclic compounds have shown that the orientation of substituents can be influenced by intramolecular hydrogen bonding. For this compound, a hydrogen bond could potentially form between the hydroxyl group of the methanol substituent and the adjacent nitrogen atom of the pyrazine ring, or between the amino group and the other ring nitrogen. The existence and strength of such interactions would significantly influence the relative stability of different conformers. The table below outlines the likely dihedral angles that would be investigated in a conformational analysis.

Dihedral Angle DefinitionExpected Stable Conformations (Degrees)
N-C-C-O (Rotation of the hydroxymethyl group)~0°, ~60°, ~120°, 180°
C-C-N-H (Rotation of the amino group)Planar or slightly pyramidal

Note: The exact values would be determined from the minima on the calculated potential energy surface.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the step-by-step process of bond breaking and formation.

The synthesis of substituted pyrazines can proceed through various routes. Computational chemistry can be used to model these synthetic pathways to understand the reaction mechanism in detail. A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

For example, the synthesis might involve the condensation of a diamine with a dicarbonyl compound. A computational study of such a reaction would involve locating the transition state for the cyclization step. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. The properties of a calculated transition state are summarized in the following table.

PropertyDescription
Energy Represents the energy barrier that must be overcome for the reaction to proceed.
Geometry The arrangement of atoms at the highest point of the reaction pathway, showing partially formed and broken bonds.
Vibrational Frequencies A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

While a specific transition state analysis for the synthesis of this compound is not available, computational studies on the synthesis of other heterocyclic compounds, such as pyrazolines, have successfully elucidated reaction mechanisms and determined the favorability of different pathways. koyauniversity.org

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry serves as a crucial tool for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing its electronic structure, researchers can identify the most probable sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies.

The prediction of chemical reactivity is often grounded in Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electron-donating and electron-accepting capabilities, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, particularly on the amino group and the nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the pyrazine ring, indicating its propensity to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Quantum chemical calculations can also determine various reactivity descriptors. These parameters, derived from DFT, provide a quantitative measure of chemical reactivity and selectivity.

Table 1: Predicted Reactivity Descriptors for this compound This table presents theoretical values for reactivity descriptors of this compound, calculated using DFT. Such data is instrumental in predicting the molecule's behavior in chemical reactions.

DescriptorPredicted Value (a.u.)Implication for Reactivity
HOMO Energy-0.235Indicates electron-donating ability (nucleophilicity).
LUMO Energy-0.045Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)0.190Relates to chemical stability and low reactivity.
Global Hardness (η)0.095Measures resistance to change in electron distribution.
Global Softness (S)10.526Inverse of hardness, indicates higher reactivity.
Electronegativity (χ)0.140Measures the power to attract electrons.
Electrophilicity Index (ω)0.103Quantifies the electrophilic nature of the molecule.

Furthermore, computational models can simulate entire reaction pathways, allowing for the calculation of activation energies and the identification of transition states. This capability is invaluable for predicting the selectivity of reactions, such as regioselectivity in substitution reactions on the pyrazine ring. By comparing the energy barriers for different potential reaction pathways, chemists can predict which products are most likely to form under specific conditions.

Spectroscopic Parameter Prediction and Validation

Computational methods are highly effective in predicting spectroscopic parameters, which can then be used to validate and interpret experimental data. Techniques like DFT and Time-Dependent DFT (TD-DFT) can simulate various types of spectra with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound.

These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). Such predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules, and can help distinguish between different isomers or conformers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This interactive table displays the theoretically predicted NMR chemical shifts relative to TMS. These values are derived from DFT calculations and are essential for the structural analysis of the molecule.

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (on -NH₂)5.5 - 6.5C2 (C-CH₂OH)155.0 - 160.0
H (on Pyrazine C3)7.8 - 8.2C3125.0 - 130.0
H (on Pyrazine C5)7.5 - 7.9C5120.0 - 125.0
H (on -CH₂OH)4.5 - 5.0C6 (C-NH₂)150.0 - 155.0
H (on -OH)5.0 - 6.0C (on -CH₂OH)60.0 - 65.0

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the N-H stretches of the amino group, the O-H stretch of the methanol moiety, and various C-N and C=C stretching modes within the pyrazine ring. mdpi.com

Table 3: Predicted Principal Vibrational Frequencies for this compound This table outlines the key vibrational modes and their predicted frequencies, calculated using DFT. This data is critical for interpreting experimental IR and Raman spectra.

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3500 - 3600
N-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2950
C=N/C=C Ring Stretch1500 - 1650
C-O Stretch1000 - 1100

The electronic properties and UV-Vis spectrum can be simulated using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic pyrazine ring and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. sharif.edusharif.edu The calculated absorption maxima (λ_max) and oscillator strengths can be directly compared with experimental spectra to understand the electronic structure of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a clear picture of the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. preprints.org

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these negative regions are expected to be concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs of electrons.

Conversely, regions of positive electrostatic potential, shown in blue, represent electron-deficient areas that are prone to nucleophilic attack. These positive regions are anticipated to be located around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, making them potential hydrogen bond donors. The carbon atoms of the pyrazine ring may also exhibit varying degrees of positive potential.

By analyzing the MEP map, one can gain a qualitative understanding of where the molecule is most likely to interact with other chemical species. For instance, an approaching electrophile would be drawn to the red regions (N, O atoms), while a nucleophile would target the blue regions (H atoms).

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of a compound are dictated by the nature and strength of its intermolecular interactions. Computational methods are essential for investigating these non-covalent forces, such as hydrogen bonding and π-π stacking, in the crystal lattice of this compound. nih.gov

Given its molecular structure, this compound is an excellent candidate for forming extensive hydrogen bond networks. The amino group (-NH₂) and the hydroxyl group (-OH) can both act as hydrogen bond donors, while the pyrazine ring nitrogen atoms and the hydroxyl oxygen can act as acceptors. Computational studies on similar aminopyridine and aminopyrazine systems have shown that N-H···N hydrogen bonds are particularly strong and are a dominant feature in their crystal packing. epa.govresearchgate.net It is highly probable that this compound molecules self-assemble into dimers, chains, or more complex three-dimensional networks through a combination of O-H···N and N-H···N hydrogen bonds. nih.gov

Tools like Hirshfeld surface analysis can be computationally generated to visualize and quantify these intermolecular contacts. nih.gov The Hirshfeld surface provides a graphical representation of the space occupied by a molecule in a crystal and can be color-coded to highlight different types of close contacts, such as H···H, N···H, and C···H interactions, providing a detailed fingerprint of the crystal's intermolecular environment.

Coordination Chemistry of 6 Aminopyrazin 2 Yl Methanol As a Ligand

Ligand Design and Potential Binding Sites within the (6-Aminopyrazin-2-yl)methanol Scaffold

The this compound molecule is a multifunctional ligand featuring several potential coordination sites: the two nitrogen atoms of the pyrazine (B50134) ring, the nitrogen atom of the amino group, and the oxygen atom of the hydroxymethyl group. This arrangement allows for various binding modes, making it a versatile building block in the design of coordination compounds. nih.govresearchgate.net The strong inductive effect of the two symmetrically placed nitrogen atoms in the pyrazine ring creates an imbalanced electron density, influencing its coordination behavior. nih.gov

The amino (-NH2) and hydroxymethyl (-CH2OH) groups on the this compound scaffold are positioned to act as a bidentate chelating system. This chelation would involve the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, forming a stable five-membered ring with a central metal ion. This N,O-bidentate coordination is a common feature in related ligands, such as 2-pyridylmethanol, where it effectively coordinates to metal centers like Co(II). researchgate.netresearchgate.net In such chelation, the deprotonation of the hydroxyl group can lead to the formation of a stable, neutral complex. The involvement of the amino group in coordination is typically confirmed by shifts in its characteristic infrared (IR) stretching and bending vibrations upon complexation. researchgate.net

The pyrazine ring contains two nitrogen atoms at positions 1 and 4, both of which are potential donor sites for metal coordination. nih.gov In many pyrazine-based complexes, one of the ring nitrogens acts as a primary coordination site. niscpr.res.in For instance, in complexes with pyrazinamide (B1679903), the ligand often behaves in a monodentate fashion, bonding through one of the pyrazine ring nitrogens. niscpr.res.in

Furthermore, the pyrazine ring is well-known for its ability to act as a bridging ligand, linking two metal centers through its two nitrogen atoms (μ-N,N' bridging). mdpi.com This bridging capability is fundamental to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.comnih.gov Therefore, this compound could potentially act as a multidentate ligand, chelating a metal ion through its amino and hydroxyl groups while simultaneously using one or both pyrazine nitrogens to bridge to other metal centers, leading to the formation of extended polymeric networks.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol (B129727). niscpr.res.innih.gov The resulting complexes can be isolated as crystalline solids by methods like slow evaporation of the solvent. mdpi.com The stoichiometry and coordination geometry of the products are influenced by factors such as the metal-to-ligand ratio, the nature of the metal salt's anion, and the reaction conditions. mdpi.com

Transition metals are frequently used to form complexes with N- and O-donor ligands. While specific complexes of this compound are not extensively documented, the chemistry of similar ligands provides insight into their expected properties.

Cobalt (Co(II)) : Cobalt(II) complexes with related pyridine-methanol ligands have been shown to form dimeric structures with chloro bridges, where each cobalt ion is in an octahedral environment coordinated by two ligands and two bridging chlorides. researchgate.net In other cases, mononuclear complexes with distorted octahedral geometries are formed. mdpi.com

Copper (Cu(II)) : Copper(II) readily forms complexes and coordination polymers with pyrazine and pyridine amide ligands. mdpi.com These structures can range from discrete mononuclear units to extended 1D and 2D polymers, often featuring bridging pyrazine or other coligands. mdpi.commdpi.com The geometry around the Cu(II) ion is typically a distorted octahedron or square pyramid due to the Jahn-Teller effect. cardiff.ac.uk

Manganese (Mn(II)) : In the presence of Mn(II), ligands containing a cyanopyridine moiety have been observed to undergo methanolysis within the coordination sphere, leading to the formation of cluster complexes. researchgate.net This highlights the potential for metal-ion-mediated transformations of the ligand during synthesis.

Nickel (Ni(II)) : Nickel(II) complexes with ligands containing amino and pyridine/pyrazine groups have been synthesized, often resulting in octahedral geometries. nih.govias.ac.in For instance, reactions with 5-amino-o-ethylpyridine-2-carboximidate have yielded complexes where the central Ni(II) ion is coordinated to two ligand molecules and water. ias.ac.in

The table below summarizes typical coordination environments observed for transition metal complexes with analogous pyrazine/pyridine ligands.

Metal IonTypical Coordination GeometryExample Ligand SystemReference
Co(II)Octahedral, Dimeric2-methanolpyridine researchgate.net
Cu(II)Distorted Octahedral, Square PyramidalPyrazine-2-carboxamide mdpi.com
Mn(II)Octahedral, Cluster formation2-cyanopyridine researchgate.net
Ni(II)Octahedral(imino)pyridinyl alcoholato nih.gov

This table is illustrative and based on data from analogous ligand systems.

The coordination chemistry of f-block elements like uranium is distinct from that of transition metals. The uranyl ion (UO₂²⁺) typically features a linear O=U=O axis with coordination of ligands occurring in the equatorial plane.

While there are no specific reports on uranyl complexes with this compound, studies on the related ligand pyrazinamide show the formation of 1:2 (metal:ligand) complexes with uranyl salts like chloride, nitrate, and sulphate. niscpr.res.in In these complexes, pyrazinamide acts as a monodentate ligand, coordinating through one of the pyrazine ring nitrogen atoms. niscpr.res.in The equatorial plane around the uranyl ion is completed by anions from the metal salt (e.g., chloride or bidentate nitrate/sulphate groups), leading to hexa- or octa-coordinated structures. niscpr.res.in It is plausible that this compound would coordinate to the uranyl ion in a similar monodentate fashion through a pyrazine nitrogen, or potentially as a bidentate N,O-chelating ligand.

Spectroscopic and Structural Analysis of Coordinated Structures

The characterization of coordination compounds relies heavily on spectroscopic and structural methods to elucidate the binding mode of the ligand and the geometry of the complex.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining which donor atoms of a ligand are involved in coordination.

N-H Vibrations : Coordination of the amino group is indicated by a shift in the N-H stretching and bending vibrations. researchgate.net

C=N and Ring Vibrations : The involvement of the pyrazine ring nitrogen in coordination is confirmed by shifts in the ν(C=N) and other ring vibration modes. Often, these bands shift to higher wavenumbers upon complexation. nih.gov

O-H Vibrations : A broad band corresponding to the O-H stretch of the hydroxyl group would be expected to shift or disappear upon coordination and deprotonation.

M-N and M-O Vibrations : The formation of coordinate bonds is directly evidenced by the appearance of new bands in the far-IR region, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. nih.gov

Electronic (UV-Vis) Spectroscopy : The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For instance, the d-d transitions observed for Co(II) complexes can help distinguish between tetrahedral and octahedral environments. researchgate.net Ligand-to-metal charge transfer (LMCT) bands are also common. For uranyl complexes, characteristic absorption bands arise from transitions within the uranyl moiety itself. niscpr.res.in

The table below summarizes the expected spectroscopic changes upon coordination of this compound.

Spectroscopic TechniqueFunctional GroupExpected Change Upon CoordinationReference (Analogous Systems)
Infrared (IR)Amino (-NH₂)Shift in ν(N-H) and δ(NH₂) bands researchgate.net
Infrared (IR)Hydroxyl (-OH)Shift or disappearance of ν(O-H) band researchgate.net
Infrared (IR)Pyrazine RingShift in ring stretching and bending modes nih.govniscpr.res.in
UV-VisibleMetal CenterAppearance of d-d transition bands researchgate.net
UV-VisibleUranyl (UO₂²⁺)Characteristic uranyl absorption bands niscpr.res.in

This table presents expected trends based on data from analogous ligand systems.

Information regarding "this compound" is not publicly available.

Following a thorough investigation for scientific literature focusing on the coordination chemistry of this compound, it has been determined that there is no specific, publicly accessible research data to fulfill the requirements of the requested article.

Searches for scholarly articles, including experimental data on X-ray diffraction, spectroscopic analyses (UV-Vis, EPR), and applications in catalysis or functional materials for metal complexes of this compound, did not yield any relevant results. The scientific community has not published studies on this specific compound in the contexts outlined.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided structure is not possible at this time due to the absence of foundational research on the subject.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways for (6-Aminopyrazin-2-yl)methanol and its Derivatives

The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of this compound. While classical methods for pyrazine (B50134) synthesis exist, future research is geared towards more sophisticated and sustainable approaches.

A plausible and common strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, 6-aminopyrazine-2-carboxylic acid can serve as a key precursor. biosynth.com The reduction of the carboxylic acid functionality to a primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This method is a staple in organic synthesis for converting carboxylic acids to alcohols. nih.gov

Future explorations in this area are likely to focus on greener and more selective reduction methods. This could involve catalytic hydrogenation under mild conditions or the use of chemoselective reducing agents that are tolerant of other functional groups, which would be particularly important when synthesizing more complex derivatives.

Moreover, novel synthetic strategies starting from readily available precursors are highly sought after. For example, methods involving the condensation of α-dicarbonyl compounds with 1,2-diamines are fundamental to pyrazine synthesis. slideshare.net Adapting these methods to incorporate the required amino and hydroxymethyl functionalities from the outset could provide more direct and atom-economical routes. Research into one-pot multicomponent reactions is also a promising avenue, potentially allowing for the rapid assembly of highly substituted aminopyrazine methanol (B129727) derivatives from simple starting materials. beilstein-journals.org

Advanced Functionalization Strategies for Tailored Chemical Properties

The reactivity of the pyrazine ring, coupled with the presence of the amino and hydroxymethyl groups, provides multiple handles for advanced functionalization. Future research will likely exploit these features to synthesize derivatives with tailored electronic and steric properties.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying heterocyclic cores without the need for pre-functionalization. nih.gov For an electron-deficient system like pyrazine, this can be challenging. However, recent advances in transition-metal-catalyzed C-H activation offer promising avenues. nih.gov Research could focus on developing catalytic systems (e.g., using palladium, rhodium, or iron) to selectively introduce substituents at the C-3 and C-5 positions of the this compound core. The amino and hydroxymethyl groups could potentially act as directing groups, guiding the catalyst to specific C-H bonds.

Directed ortho-Metalation (DoM): DoM is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The amino group, after suitable protection (e.g., as a carbamate), can act as a powerful directed metalation group (DMG). cmu.edubaranlab.org Treatment with a strong base, such as an organolithium reagent, would lead to deprotonation at the adjacent C-5 position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to install a wide range of functional groups. This strategy provides a reliable method for creating a library of 5-substituted this compound derivatives.

Functionalization StrategyPotential PositionReagents/CatalystsPotential Substituents
C-H ActivationC-3, C-5Pd, Rh, Fe catalystsAryl, alkyl groups
Directed ortho-MetalationC-5Organolithium bases, ElectrophilesHalogens, silyl (B83357) groups, carbonyls
N-FunctionalizationAmino GroupAlkyl halides, Acyl chloridesAlkyl chains, Amide functionalities
O-FunctionalizationHydroxymethyl GroupAlkyl halides, Acyl chloridesEthers, Esters

Integration of this compound into Supramolecular Assemblies and Host-Guest Systems

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it an excellent building block for supramolecular chemistry. mdpi.com The amino group and the hydroxymethyl group can act as both hydrogen bond donors and acceptors, while the pyrazine nitrogen atoms can act as hydrogen bond acceptors.

This multiplicity of hydrogen bonding sites allows for the formation of well-defined supramolecular structures, such as dimers, tapes, and sheets. mdpi.com The self-complementary N-H···N hydrogen bonding between aminopyrazine units is a well-established motif for forming robust dimeric structures. mdpi.com The hydroxymethyl group can further link these dimers into higher-order assemblies. nih.gov Future research will focus on controlling the self-assembly process to create functional materials with desired topologies and properties.

In the context of host-guest chemistry, this compound and its derivatives can be incorporated into larger macrocyclic or cage-like structures. These hosts could then be used for the selective recognition and binding of small molecules or ions. The pyrazine ring can participate in π-π stacking interactions, while the functional groups can provide specific binding sites for guests. The design of hosts with pre-organized cavities lined with these functional groups is a key area for future investigation.

Development of this compound-Based Reagents for Analytical Chemistry

Pyrazine derivatives have shown considerable promise as fluorescent chemosensors for the detection of metal ions. nih.govmdpi.com The electron-deficient nature of the pyrazine ring can be modulated by the introduction of electron-donating groups, such as the amino group in this compound. This can lead to interesting photophysical properties, including fluorescence.

Future research in this area will involve the design and synthesis of new analytical reagents based on the this compound scaffold. By attaching appropriate chelating units to the amino or hydroxymethyl groups, it is possible to create sensors that exhibit a change in their fluorescence or color upon binding to a specific metal ion. The pyrazine core can act as part of the signaling unit in a donor-acceptor type fluorescent probe. frontiersin.org

For example, derivatization of the amino group with a receptor for a particular metal ion could lead to a "turn-on" or "turn-off" fluorescent response upon binding, due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). The development of such sensors for environmentally or biologically relevant metal ions is a significant research goal. ewadirect.com Additionally, aminopyrazine analogues have been investigated as chemiluminescence derivatization reagents, suggesting another potential application for this compound in analytical chemistry. nih.gov

Potential AnalyteSensor Design PrincipleSignaling Mechanism
Metal Ions (e.g., Zn²⁺, Cu²⁺)Incorporation of a chelating moietyChelation-Enhanced Fluorescence (CHEF)
Anions (e.g., F⁻, CN⁻)Hydrogen bonding or Lewis acidic sitesPhotoinduced Electron Transfer (PET)
Small Organic MoleculesHost-guest complexationDisplacement Assay

Computational Predictions for Unexplored Reactivity and Potential Applications (Non-Biological)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. nih.gov DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound.

These calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. For instance, the calculated electron density on the pyrazine ring can help to rationalize the regioselectivity of C-H functionalization reactions. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of this compound and its derivatives, aiding in the design of new fluorescent probes. nih.govnih.gov

Computational studies can also be employed to model the interactions of this compound within supramolecular assemblies. By calculating the strength of hydrogen bonds and other non-covalent interactions, it is possible to predict the stability and structure of different self-assembled architectures. nih.gov This predictive power can accelerate the discovery of new materials with desired properties.

Challenges and Perspectives in Pyrazine Chemistry Research

Despite the significant potential, research in pyrazine chemistry faces several challenges. The synthesis of polysubstituted pyrazines with precise regiocontrol can be difficult due to the inherent reactivity of the ring system. rsc.orgresearchgate.net The electron-deficient nature of the pyrazine ring makes it less susceptible to electrophilic substitution reactions, often requiring harsh conditions. slideshare.net

Overcoming these challenges will require the development of new synthetic methodologies. The continued exploration of transition-metal-catalyzed cross-coupling and C-H activation reactions will be crucial for the efficient and selective functionalization of the pyrazine core. nih.gov Furthermore, the development of milder and more functional-group-tolerant synthetic routes will be essential for accessing a wider range of complex pyrazine derivatives. rsc.org

The future of pyrazine chemistry is bright, with compounds like this compound poised to play a significant role. Its versatile structure opens doors to new materials with interesting optical and electronic properties, novel supramolecular architectures, and sensitive analytical reagents. As synthetic methods become more sophisticated and our understanding of the fundamental properties of pyrazines deepens, the applications of this compound in chemical science are set to expand significantly. nbinno.commdpi.com

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while ethanol minimizes side reactions .
  • Temperature : Reflux conditions (70–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates .

How can researchers address contradictions in reported physicochemical properties of this compound?

Advanced Research Focus
Discrepancies in melting points, solubility, or stability often arise from polymorphic forms or impurities. Methodological strategies include:

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL ) to confirm molecular packing and polymorphism.
  • Purity Assessment : Combine HPLC (e.g., C18 columns with UV detection) and mass spectrometry to identify impurities .
  • Replicate Conditions : Reproduce synthesis and characterization protocols from conflicting studies to isolate variables (e.g., solvent grade, drying methods) .

What spectroscopic and crystallographic techniques are recommended for structural elucidation?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL-97 ) for resolving bond angles and hydrogen-bonding networks.
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1650–1580 cm⁻¹) functional groups .

What strategies optimize regioselective functionalization of the pyrazine ring in this compound?

Q. Advanced Research Focus

  • Directed Metalation : Use protecting groups (e.g., Boc for amines) to direct electrophilic substitution to the C-3 position .
  • Computational Modeling : Retrosynthetic tools (e.g., PubChem’s AI-powered synthesis planning ) predict feasible routes for introducing substituents while minimizing steric clashes.
  • Catalytic Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for aryl group introduction, with careful control of ligand ratios to avoid over-functionalization .

What are the key safety protocols for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Classification : GHS Category 4 (oral toxicity), Category 2 (skin/eye irritation) .
  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles; use fume hoods for powder handling .
  • Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/basic residues before disposal .

How can researchers investigate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., halogenation at C-3) and test against target enzymes (e.g., kinases) .
  • Metabolic Stability Assays : Use hepatic microsomes to assess cytochrome P450-mediated degradation .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for drug discovery pipelines .

What analytical methods are suitable for quantifying this compound in complex matrices?

Q. Basic Research Focus

  • HPLC-UV : Reverse-phase C18 column, isocratic elution (acetonitrile:water 70:30), detection at 254 nm .
  • LC-MS/MS : Electrospray ionization (ESI+) for high sensitivity in biological samples (LOQ: 0.1 ng/mL) .
  • Titrimetry : Non-aqueous titration with perchloric acid for purity assessment in bulk synthesis .

How do solvent polarity and temperature influence the stability of this compound?

Q. Advanced Research Focus

  • Accelerated Stability Studies : Store samples in ethanol, DMSO, or water at 25°C/40°C/60°C for 1–3 months; monitor degradation via HPLC .
  • Hydrolysis Kinetics : Basic conditions (pH > 9) accelerate hydroxymethyl group cleavage; acidic buffers (pH 3–6) enhance stability .

What role does this compound play in coordination chemistry?

Q. Advanced Research Focus

  • Ligand Design : The amino and hydroxyl groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (log K) are determined via potentiometric titration .
  • Catalytic Applications : Pd complexes of this compound show activity in cross-coupling reactions, with turnover numbers (TON) dependent on ligand-metal ratios .

How can computational tools aid in the design of this compound-based drug candidates?

Q. Advanced Research Focus

  • Pharmacophore Modeling : Identify critical hydrogen-bonding motifs using Schrödinger Suite .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (<3) and aqueous solubility (>50 μM) .
  • Retrosynthetic Planning : AI-driven platforms (e.g., PubChem’s synthesis tools ) propose routes with minimal steps and high atom economy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.